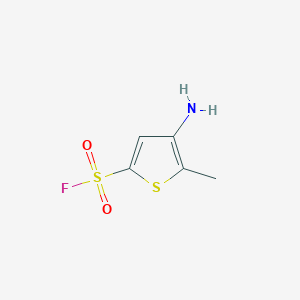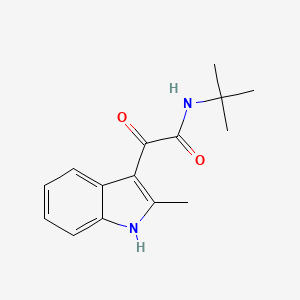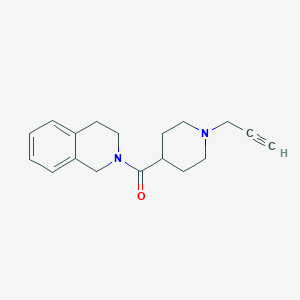![molecular formula C14H12N2O4 B2358711 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide CAS No. 2034414-33-8](/img/structure/B2358711.png)
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered aromatic heterocycle . The compound also contains a furan ring, which is a five-membered aromatic heterocycle .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new furo[2,3-b]pyridine and pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives were synthesized from ethyl 5-alkyl-1-amino-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylates . The reactions involved not only cyclization but also hydrazinolysis and elimination of the acyl group .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings. Pyridine is an example of a six-membered aromatic heterocycle and has an electronic structure similar to benzene . All six of these atoms have a p orbital perpendicular to the plane of the ring and each contains one pi electron which allows the ring to be fully conjugated .Chemical Reactions Analysis
The chemical reactions of this compound could be complex due to the presence of multiple functional groups. For instance, reactions of ethyl 5-alkyl-1-[(aminoacetyl)amino]-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylates with hydrazine hydrate involved not only cyclization but also hydrazinolysis and elimination of the acyl group .Scientific Research Applications
Synthesis and Chemical Properties
- N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide is part of a novel class of compounds synthesized from corresponding acid derivatives, showcasing the potential for creating diverse heterocyclic systems. This is significant for exploring new chemical entities with unique properties (Ergun, Dengiz, Ozer, Şahin, & Balcı, 2014).
- Acid-catalyzed transformations of related compounds have been investigated, demonstrating the versatility and reactivity of furan-fused heterocycles, which can lead to the formation of new fused heterocyclic systems (Stroganova, Vasilin, & Krapivin, 2016).
Potential Therapeutic Applications
- Compounds like N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide have shown potential as amplifiers of phleomycin against Escherichia coli, suggesting applications in enhancing antibiotic efficacy (Brown & Cowden, 1982).
- A related compound, N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, identified as a potential treatment for cognitive deficits in schizophrenia, highlights the therapeutic potential of furan-fused heterocycles in neurological disorders (Wishka et al., 2006).
Chemical Transformations and Structural Analysis
- Synthesis and structural characterization of derivatives of furan-fused compounds like N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide have been a focus of research, contributing to a deeper understanding of their supramolecular features and intermolecular interactions (Pućkowska et al., 2022).
Biological Activity
- The exploration of furan-fused heterocycles has extended to studying their antimicrobial properties, indicating the broad scope of biological activities associated with these compounds (Ravindra, Vagdevi, & Vaidya, 2008).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. For instance, pyrrolo[2,3-d]pyrimidine derivatives have been explored for their antitubercular activities . Similar studies could be conducted with this compound to explore its potential therapeutic uses.
properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-13(11-2-7-19-9-11)15-4-6-16-5-1-10-3-8-20-12(10)14(16)18/h1-3,5,7-9H,4,6H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKZQJFXCVFYOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1C=CO2)CCNC(=O)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


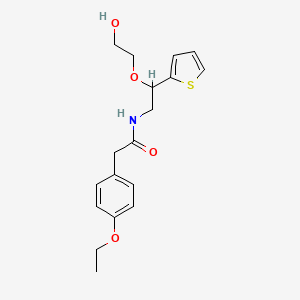
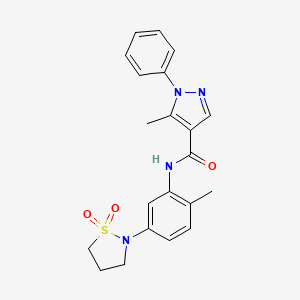
![N-([1,1'-biphenyl]-2-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2358635.png)

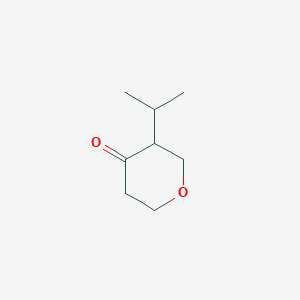
![Ethyl 5-(cyclohexanecarboxamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358639.png)
![2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile](/img/structure/B2358641.png)
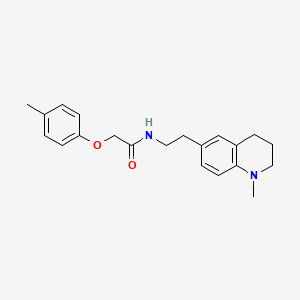
![2-(4-fluorophenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2358644.png)
